molecular formula C12H22S2 B14492736 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane CAS No. 65447-83-8

2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane

Cat. No.: B14492736
CAS No.: 65447-83-8
M. Wt: 230.4 g/mol
InChI Key: KMEPWLWAPYPOEG-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane is an organic compound characterized by the presence of a dithiolane ring attached to a dimethylheptenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane typically involves the reaction of 2,6-dimethylhept-5-en-1-ol with 1,3-propanedithiol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dithiolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and disulfides.

    Substitution: Various substituted dithiolanes depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form covalent bonds with thiol groups in proteins, potentially altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylhept-5-en-1-yl)-4-methyl-1,3-dioxane
  • 2-(2,6-Dimethylhept-5-en-1-yl)oxytrimethylsilane

Uniqueness

2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiolane is unique due to its dithiolane ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the dithiolane ring allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65447-83-8

Molecular Formula

C12H22S2

Molecular Weight

230.4 g/mol

IUPAC Name

2-(2,6-dimethylhept-5-enyl)-1,3-dithiolane

InChI

InChI=1S/C12H22S2/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,11-12H,4,6-9H2,1-3H3

InChI Key

KMEPWLWAPYPOEG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC1SCCS1

Origin of Product

United States

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